6-FAM SE

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABVNMGKGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376335 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92557-81-8 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-FAM SE: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-FAM SE, with the full chemical name 6-Carboxyfluorescein, succinimidyl ester, is a widely utilized amine-reactive fluorescent dye.[1][2] As a single isomer of carboxyfluorescein, it is a popular green fluorescent reagent for covalently labeling a variety of biomolecules, including peptides, proteins, and nucleic acids.[2] The succinimidyl ester (SE) moiety readily reacts with primary and secondary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[3] This covalent conjugation makes this compound an invaluable tool for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, DNA sequencing, and in-vitro binding assays.[3][4] Notably, conjugates derived from FAM reagents exhibit greater resistance to hydrolysis and superior stability compared to those prepared with fluorescein isothiocyanate (FITC).[2]

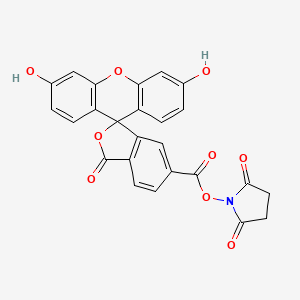

Chemical Structure

The chemical structure of this compound is depicted below:

Figure 1. Chemical structure of 6-Carboxyfluorescein, succinimidyl ester (this compound).

Core Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Full Chemical Name | 6-Carboxyfluorescein, succinimidyl ester |

| Molecular Formula | C₂₅H₁₅NO₉ |

| Molecular Weight | 473.39 g/mol |

| Excitation Maximum (λex) | ~495 nm |

| Emission Maximum (λem) | ~517 nm |

| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[3] |

| Solubility | Soluble in DMSO and DMF |

| Recommended Reaction pH | 8.0 - 9.5 |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Protocol 1: Labeling of Peptides in Solution

This protocol outlines the procedure for labeling a peptide with a free primary amine in an aqueous buffer.

Materials:

-

Peptide of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (approximately 21 mM).[3]

-

Labeling Reaction:

-

Purification:

-

Purify the FAM-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

-

Monitor the elution at both 220 nm (for the peptide backbone) and 495 nm (for the FAM dye).

-

Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled peptide.[3]

-

Protocol 2: Labeling of Proteins in Solution

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

-

Protein of interest (e.g., IgG antibody)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH ~8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve approximately 10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer.[5]

-

Prepare this compound Solution: Dissolve the this compound in DMF or DMSO at a concentration of 10 mg/mL.[5]

-

Labeling Reaction:

-

Purification:

-

Separate the labeled protein from the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).

-

The first colored band to elute will be the FAM-labeled protein.

-

Protocol 3: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a 5' amine group.

Materials:

-

5'-amine-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5

-

Ethanol (absolute, cold)

-

3 M NaCl

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve approximately 100 µg of the amine-modified oligonucleotide in 50 µL of the labeling buffer.

-

Prepare this compound Solution: Dissolve 200 µg of this compound in 14 µL of DMSO.[5]

-

Labeling Reaction:

-

Add the this compound solution to the oligonucleotide solution.

-

Incubate the reaction for at least six hours (or overnight) at room temperature with occasional gentle mixing.[5]

-

-

Purification:

-

Ethanol Precipitation: Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at ≤–20°C for 30 minutes.[5] Centrifuge to pellet the oligonucleotide.

-

Chromatography/Electrophoresis: The labeled oligonucleotide can be further purified from the unlabeled oligonucleotide and free dye using reverse-phase HPLC or preparative gel electrophoresis.[5]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the labeling of a biomolecule with this compound.

References

- 1. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]

- 2. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to Amine Labeling with 6-FAM SE

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) has emerged as a widely utilized amine-reactive fluorescent dye for covalently attaching a fluorescein label to proteins, peptides, and nucleic acids. This technical guide provides an in-depth exploration of the core mechanism of action of this compound for amine labeling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action

The fundamental principle behind this compound labeling lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and primary amines present on the target biomolecule.[1] This reaction, known as aminolysis or acylation, results in the formation of a stable amide bond, covalently linking the 6-FAM fluorophore to the target.[1][2]

Primary amines are readily available on biomolecules, most notably as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[3] The succinimidyl ester is an activated ester that is a good leaving group, facilitating the nucleophilic attack by the primary amine.

The reaction is highly pH-dependent.[4] The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH range of 7.2 to 9.5.[5][6][7] At a lower pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic.[4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, where the ester reacts with water instead of the amine.[7][8] This competing hydrolysis reaction reduces the labeling efficiency.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| Molecular Weight | ~473.4 g/mol | [9][10] |

| Excitation Maximum (λex) | ~492-495 nm | [6][11] |

| Emission Maximum (λem) | ~517-519 nm | [11][12] |

| Extinction Coefficient (at λex) | ~83,000 cm⁻¹M⁻¹ | [13] |

| Quantum Yield | High (>0.9 in aqueous solution) | [6][8] |

Table 1: Physicochemical Properties of this compound

| Condition | Recommendation | Rationale | Reference |

| Storage (Solid) | -20°C, desiccated, protected from light | Minimizes hydrolysis and photobleaching | [8][11] |

| Storage (Stock Solution in DMSO/DMF) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | Prevents degradation and moisture introduction | [8][9] |

| Labeling Reaction pH | 7.2 - 9.0 | Optimal for amine deprotonation and minimizes NHS ester hydrolysis | [5][14] |

| Recommended Buffers | 0.1 M sodium bicarbonate, 0.1 M sodium borate, PBS | Amine-free buffers to avoid competing reactions | [14] |

| Buffers to Avoid | Tris, Glycine | Contain primary amines that will react with the NHS ester | [5][14] |

Table 2: Recommended Handling and Reaction Conditions for this compound

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with this compound. Optimization may be required for specific applications and biomolecules.

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.0-9.0.[14] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[14]

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][8] For example, to prepare a 1 mM solution, dissolve 473.4 µg of this compound in 1 mL of anhydrous DMSO.[9] This stock solution should be prepared fresh and protected from light.

Protocol 2: Labeling Reaction

-

Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point for antibodies is a 10- to 20-fold molar excess of the dye.[14] The optimal ratio should be determined empirically for each specific protein.

-

Reaction Incubation: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.[14] Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[14]

Protocol 3: Quenching and Purification

-

Quenching the Reaction: To stop the labeling reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[14] This will react with any unreacted NHS ester.

-

Purification of the Labeled Protein: It is crucial to remove the unconjugated this compound from the labeled protein to avoid high background fluorescence.[15] Common purification methods include:

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates the larger labeled protein from the smaller, unbound dye.[15]

-

Dialysis: This technique involves placing the labeling mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer to remove the free dye.[15]

-

Acetone Precipitation: The protein is precipitated with cold acetone, and the unbound dye remains in the supernatant.[15]

-

Protocol 4: Determination of Degree of Labeling (DOL)

The DOL, which is the molar ratio of dye to protein, can be determined spectrophotometrically.

-

Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of 6-FAM (~494 nm, Amax).[15]

-

Calculate Protein Concentration: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

-

CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For 6-FAM, this is typically around 0.3.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.[14]

-

-

Calculate Dye Concentration: Dye Concentration (M) = Amax / ε_dye

-

ε_dye is the molar extinction coefficient of 6-FAM at its Amax (~83,000 cm⁻¹M⁻¹).[13]

-

-

Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL for antibodies is typically between 3 and 7, but the optimal value should be determined for each specific application to avoid issues like fluorescence quenching or altered protein function.[14]

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism of this compound with a primary amine.

References

- 1. glenresearch.com [glenresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. 6-FAM-SE / 6-Carboxyfluoresceinsuccinimidylester [genaxxon.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]

- 12. empbiotech.com [empbiotech.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

6-FAM SE: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the excitation and emission spectra of 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE), a widely used fluorescent probe in molecular biology, drug discovery, and diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key processes.

Core Spectroscopic Properties of this compound

This compound is a highly fluorescent molecule characterized by its distinct excitation and emission spectra. The succinimidyl ester group allows for its covalent attachment to primary amines on biomolecules such as proteins and nucleic acids.[1] The core spectroscopic properties are summarized in the table below.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~495 nm | pH 9 |

| Emission Maximum (λem) | ~519 nm | pH 9 |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.93 | For 5(6)-carboxyfluorescein |

| Recommended Solvent | DMSO or DMF |

Note: The spectral properties of 6-FAM are pH-dependent. The data presented here are for conditions of basic pH where fluorescence is maximal.

Understanding the Fluorescence Mechanism

The fluorescence of this compound is governed by the principles of electronic excitation and subsequent relaxation, a process often visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy (around 495 nm), an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state, the electron returns to the ground state, emitting a photon at a longer wavelength (around 519 nm). This difference between the excitation and emission maxima is known as the Stokes shift.

Experimental Protocols

Accurate measurement and application of this compound require precise experimental procedures. Below are detailed protocols for fluorescence spectroscopy and covalent labeling of proteins.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of a this compound solution.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 9.0

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 9.0) to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~519 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The peak of the resulting spectrum corresponds to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (~495 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

The peak of this spectrum is the emission maximum.

-

Protocol 2: Covalent Labeling of Proteins with this compound

This protocol provides a general workflow for the covalent labeling of proteins with this compound.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound stock solution (10 mM in anhydrous DMSO)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Workflow:

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. The optimal molar ratio of dye to protein should be determined empirically but is often in the range of 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, with continuous stirring and protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.

-

Characterization: Determine the degree of labeling (DOL) and the final protein concentration using spectrophotometry. The DOL can be calculated using the absorbance of the protein (typically at 280 nm) and the absorbance of 6-FAM at its maximum (~495 nm).

Applications in Research and Development

The bright fluorescence and reactive nature of this compound make it a valuable tool in various applications, including:

-

Flow Cytometry: Labeling of antibodies and other proteins for cell surface and intracellular staining.

-

Fluorescence Microscopy: Visualization of cellular components and tracking of labeled molecules.

-

Nucleic Acid Analysis: Labeling of primers and probes for PCR, DNA sequencing, and fluorescence in situ hybridization (FISH).

-

Immunoassays: Development of sensitive fluorescence-based detection methods.

This technical guide provides a foundational understanding of the spectral properties and applications of this compound. For specific applications, further optimization of the provided protocols may be necessary.

References

A Technical Guide to the Solubility and Stability of 6-FAM SE in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) in dimethyl sulfoxide (DMSO). Proper handling and storage of this amine-reactive fluorescent dye are critical for successful bioconjugation and other labeling applications, ensuring reproducibility and reliability in research and drug development.

Core Concepts: Solubility and Stability

This compound is a widely used fluorescent probe for covalently labeling primary and secondary amines in proteins, peptides, and other biomolecules. The succinimidyl ester (SE) moiety reacts with amines to form a stable amide bond. DMSO is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the dye at high concentrations and its anhydrous nature, which minimizes premature hydrolysis.

Solubility of this compound in DMSO

This compound is readily soluble in anhydrous DMSO. For practical applications, stock solutions are typically prepared in the range of 1-10 mM. However, higher concentrations can be achieved with assistance.

| Parameter | Value | Notes |

| Recommended Stock Concentration | 1-10 mM | For most labeling protocols. |

| Maximum Reported Solubility | 25 mg/mL (approx. 52.81 mM) | Requires ultrasonication to achieve.[1] |

| Solvent Recommendation | Anhydrous DMSO | Critical to minimize hydrolysis. Use freshly opened solvent.[1] |

It is crucial to use anhydrous DMSO to prevent moisture-induced degradation of the succinimidyl ester. If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[1]

Stability of this compound in DMSO

The primary factor affecting the stability of this compound in solution is the hydrolysis of the succinimidyl ester group. This reaction is catalyzed by water and leads to the formation of the non-reactive 6-carboxyfluorescein, rendering the dye incapable of labeling amines. Therefore, minimizing exposure to moisture is paramount.

| Storage Condition | Recommended Duration | Rationale |

| -20°C | Up to 1 month | Minimizes thermal degradation and hydrolysis.[1] |

| -80°C | Up to 6 months | Slows degradation for longer-term storage.[1] |

| Protection from Light | Always | Prevents photobleaching of the fluorescein fluorophore.[1] |

| Aliquoting | Recommended | Avoids multiple freeze-thaw cycles which can introduce moisture.[2] |

Stock solutions of this compound in anhydrous DMSO should be stored desiccated and protected from light. Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder or solution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound (MW: 473.39 g/mol )

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Weigh out a precise amount of this compound powder (e.g., 1 mg).

-

Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 473.39 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 211.2 µL

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for short intervals to aid dissolution.

-

Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Assessing the Stability of this compound by HPLC

This stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify intact this compound from its primary hydrolysis product, 6-carboxyfluorescein.

Objective: To determine the purity of a this compound stock solution in DMSO and monitor its degradation over time.

Materials:

-

This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components for reversed-phase chromatography)

-

Reversed-phase C18 HPLC column

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Sample Preparation:

-

Dilute the this compound stock solution in DMSO with the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL).

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 495 nm (for 6-FAM) and 260 nm (to detect the N-hydroxysuccinimide leaving group from hydrolysis)

-

Injection Volume: 10 µL

-

Gradient Program: A suitable gradient to separate the more polar 6-carboxyfluorescein from the less polar this compound. For example, start with a low percentage of Mobile Phase B and gradually increase it.

-

-

Data Analysis:

-

Identify the peaks corresponding to 6-carboxyfluorescein and this compound based on their retention times. The less polar this compound will have a longer retention time than its hydrolysis product.

-

Calculate the percentage of intact this compound by comparing its peak area to the total peak area of all related species.

-

To assess stability over time, analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points.

-

Visualizations

Reaction of this compound with a Primary Amine

The following diagram illustrates the fundamental reaction of this compound with a primary amine-containing molecule (R-NH₂), resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Caption: Covalent labeling of a primary amine with this compound.

Experimental Workflow for Preparing and Storing this compound Stock Solution

This diagram outlines the key steps for the proper preparation and storage of this compound stock solutions to ensure their stability and efficacy.

References

Unveiling 6-FAM SE: A Technical Guide for Researchers

Introduction

6-Carboxyfluorescein succinimidyl ester (6-FAM SE) is a highly utilized amine-reactive fluorescent dye in molecular biology and biotechnology. Esteemed for its bright green fluorescence, it serves as a robust tool for covalently labeling a variety of biomolecules, including proteins, peptides, and oligonucleotides. This technical guide provides an in-depth overview of this compound's core properties, detailed experimental protocols for its application, and a visual representation of the labeling workflow, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound's utility is underpinned by its specific chemical and physical characteristics. The succinimidyl ester moiety readily reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond. This covalent linkage ensures the fluorescent label remains attached to the target molecule throughout subsequent experimental manipulations.

| Property | Value |

| Molecular Formula | C₂₅H₁₅NO₉[1][2][3][4][5] |

| Molecular Weight | 473.39 g/mol [1][2][3][4][5] |

| Excitation Maximum (λex) | ~495 nm[1][2] |

| Emission Maximum (λem) | ~520 nm[1][2] |

| Appearance | Yellow-orange solid[5] |

| Solubility | Soluble in DMSO or DMF |

Experimental Protocol: Labeling of Proteins with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Quenching Reagent: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with this compound.

-

Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Reaction Quenching:

-

To terminate the labeling reaction, add the quenching reagent to the reaction mixture.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using an appropriate purification method. Size-exclusion chromatography is a commonly used technique for this purpose.

-

Monitor the elution profile at both 280 nm (for the protein) and 495 nm (for the FAM dye).

-

Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled protein.

-

-

Characterization (Optional):

-

Confirm the identity and purity of the labeled protein by mass spectrometry.

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 495 nm. The DOL is the molar ratio of the dye to the protein.

-

Experimental Workflow: Protein Labeling with this compound

The following diagram illustrates the key steps involved in the protein labeling workflow.

Caption: Workflow for the covalent labeling of proteins with this compound.

This compound remains a cornerstone fluorescent probe for the labeling of biomolecules. Its well-characterized chemical properties and straightforward conjugation chemistry make it an accessible and reliable tool for a wide range of applications in research and development. By following established protocols and understanding the underlying principles of the labeling reaction, researchers can effectively utilize this compound to generate fluorescently labeled proteins and oligonucleotides for their specific experimental needs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Succinimidyl Ester Group in 6-FAM SE

This guide provides a detailed examination of the 6-Carboxyfluorescein, succinimidyl ester (this compound), focusing on the critical role of the succinimidyl ester (SE) group in covalent labeling of biomolecules. This compound is a widely utilized amine-reactive fluorescent dye, valued for its ability to form stable conjugates with proteins, peptides, and nucleic acids.[1][2][3] The principles outlined herein are fundamental for professionals engaged in the development of fluorescent probes, diagnostic assays, and targeted therapeutics.

Core Principles: The Chemistry of the Succinimidyl Ester Group

The utility of this compound as a labeling reagent is conferred by the N-hydroxysuccinimide (NHS) ester moiety. This group is highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[4][] The fundamental reaction mechanism is a nucleophilic acyl substitution, which proceeds efficiently under mild, aqueous conditions.[4]

Reaction Mechanism: The process begins with the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the succinimidyl ester.[4] This forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, releasing N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable amide bond between the 6-carboxyfluorescein molecule and the target biomolecule.[4] This amide linkage is effectively irreversible under physiological conditions.[]

The Competing Reaction: Hydrolysis A significant competing reaction is the hydrolysis of the succinimidyl ester.[6] In this reaction, water acts as the nucleophile, attacking the ester and converting it into an unreactive carboxylic acid.[4] This process renders the dye incapable of labeling and reduces the overall efficiency of the conjugation.[6] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[6][7] Therefore, careful optimization of reaction conditions is essential to favor aminolysis (reaction with the amine) over hydrolysis.

Quantitative Data for this compound and NHS Ester Reactivity

Successful bioconjugation requires a quantitative understanding of the reagent's properties and the kinetics of its competing reactions.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Full Name | 6-Carboxyfluorescein, succinimidyl ester | [8] |

| Molecular Formula | C₂₅H₁₅NO₉ | [8][9] |

| Molecular Weight | 473.4 g/mol | [8][9] |

| Excitation Maximum (λex) | ~495 nm | [9][10] |

| Emission Maximum (λem) | ~517-519 nm | [8][9] |

| Recommended Reaction pH | 7.2 - 9.5 | [2][][11] |

| Solubility | Soluble in DMF or DMSO | [8][9] |

| Storage Conditions | -20°C, protected from light |[8][9] |

Table 2: Influence of pH on NHS Ester Stability (Hydrolysis Half-life)

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

|---|---|---|---|

| 7.0 | 0 | 4 - 5 hours | [6][7] |

| 8.6 | 4 | 10 minutes |[7] |

Note: This data illustrates the general trend for NHS esters. The rate of aminolysis is typically faster than hydrolysis, especially at high concentrations of the primary amine.[4]

Key Factors Influencing Conjugation Efficiency

Optimizing the reaction environment is critical to maximize the yield of the desired fluorescently labeled conjugate while minimizing side reactions.

-

pH: This is the most crucial parameter. The reaction is a trade-off: as pH increases, the primary amines on the biomolecule become deprotonated and more nucleophilic, accelerating the desired reaction.[4] However, the rate of competing hydrolysis also increases dramatically at higher pH.[4][7] The optimal pH range is generally between 7.2 and 8.5.[]

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the this compound.[7] Amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate are recommended.[7]

-

Concentration: To favor aminolysis, a 5- to 20-fold molar excess of the this compound reagent is often used relative to the amount of the amine-containing biomolecule.[4] Higher concentrations of the target biomolecule can also improve labeling efficiency.[]

-

Temperature and Time: Reactions are typically incubated for 1-4 hours at room temperature or overnight at 4°C.[4][6][7] Lower temperatures can help to slow the rate of hydrolysis, particularly during longer reactions.

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the chemical and logical workflows.

Caption: Reaction mechanism of this compound with a primary amine.

Caption: General experimental workflow for biomolecule labeling.

Experimental Protocol: General Labeling of Proteins

This protocol provides a generalized methodology for the covalent labeling of a protein with this compound. Optimization is often required for specific proteins and applications.

A. Reagent Preparation

-

This compound Stock Solution: Immediately before use, dissolve this compound powder in anhydrous DMSO or DMF to prepare a stock solution of 1-10 mM.[4][12] For example, to make a 1 mM solution, dissolve 0.473 mg of this compound in 1 mL of anhydrous DMSO.[12] Store any unused stock solution at -20°C or below, protected from light and moisture.[9][12]

-

Protein Solution: Dissolve the amine-containing protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[4]

-

Quenching Buffer: Prepare a 1 M Tris-HCl buffer, pH 8.0, to stop the reaction.

B. Conjugation Reaction

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[4] The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4] The reaction vessel should be protected from light to prevent photobleaching of the fluorophore.

C. Quenching the Reaction

-

To terminate the labeling reaction, add the Quenching Buffer to the mixture to a final concentration of 50-100 mM.[6]

-

Incubate for an additional 15-30 minutes at room temperature.[6] This step ensures that any unreacted this compound is deactivated.

D. Purification of the Labeled Protein

-

Separate the labeled protein conjugate from unreacted dye and the NHS byproduct.

-

Common methods include size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The choice of method depends on the scale of the reaction and the properties of the protein.

Conclusion

The succinimidyl ester group is the cornerstone of this compound's utility in bioconjugation. Its ability to react efficiently and selectively with primary amines to form stable amide bonds makes it an invaluable tool for fluorescently labeling biomolecules. A thorough understanding of the underlying chemistry, particularly the competition between aminolysis and hydrolysis, and careful control over reaction parameters such as pH, buffer composition, and concentration, are paramount for achieving successful and reproducible labeling for research, diagnostic, and therapeutic applications.

References

- 1. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]

- 2. 6-FAM-SE / 6-Carboxyfluoresceinsuccinimidylester [genaxxon.com]

- 3. 6-FAM, SE (6-Carboxyfluorescein, succinimidyl ester) *Validated for labeling oligos* | CAS 92557-81-8 | AAT Bioquest | Biomol.com [biomol.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]

- 10. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 6-FAM SE for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for labeling oligonucleotides with 6-carboxyfluorescein succinimidyl ester (6-FAM SE). It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to successfully perform this common bioconjugation technique.

Introduction to this compound and Oligonucleotide Labeling

6-carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides due to its high quantum yield and compatibility with common fluorescence detection instrumentation.[1] The succinimidyl ester (SE) derivative of 6-FAM is an amine-reactive compound that forms a stable covalent amide bond with a primary amine.[2][3] This reaction is a popular and robust method for attaching a fluorescent tag to an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus.[4]

The resulting 6-FAM labeled oligonucleotides are critical tools in a variety of molecular biology applications, including:

-

Real-time PCR (qPCR): As reporter probes (e.g., TaqMan probes) for quantitative gene expression analysis.[5]

-

DNA Sequencing: As fluorescently labeled primers.[5]

-

Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific nucleic acid sequences.

-

Molecular Diagnostics: In the development of diagnostic assays.[6]

-

Biophysical Studies: To investigate protein-DNA interactions and nucleic acid structure.

The fluorescence of 6-FAM is pH-sensitive, with optimal fluorescence typically observed in the pH range of 7.5 to 8.5.[1] Below pH 7, the fluorescence intensity decreases as the molecule becomes protonated.

The Chemistry of this compound Labeling

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the modified oligonucleotide attacks the carbonyl carbon of the succinimidyl ester group of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

The reaction is highly dependent on pH. The primary amine on the oligonucleotide needs to be in its unprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH between 8.3 and 9.0.[4][7] At lower pH values, the amine is protonated and non-reactive, while at higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[4]

Figure 1: Reaction of this compound with an amine-modified oligonucleotide.

Experimental Protocols

Materials and Reagents

-

Amine-modified oligonucleotide (desalted or purified)

-

This compound (stored desiccated and protected from light)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0[2][7]

-

Nuclease-free water

-

Reagents for purification (e.g., HPLC grade acetonitrile, triethylammonium acetate (TEAA), purification cartridges)

-

Ethanol (absolute and 70%)

-

3 M Sodium Acetate, pH 5.2

Detailed Labeling Protocol

This protocol is optimized for labeling approximately 100 µg of a 5'-amine-modified oligonucleotide that is 18-24 bases in length.[2]

-

Prepare the Amine-Modified Oligonucleotide:

-

Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 µg/µL.

-

If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted prior to labeling.

-

-

Prepare the this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO immediately before use.[7] For example, dissolve 1 mg of this compound in 100 µL of solvent.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following:

-

100 µg of amine-modified oligonucleotide

-

Sufficient 0.1 M labeling buffer (pH 8.3-9.0) to bring the final reaction volume to approximately 200 µL.

-

Add 20-50 µL of the 10 mg/mL this compound solution. The optimal amount may need to be determined empirically, but a 10-20 fold molar excess of the dye is a good starting point.

-

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 2-4 hours, or overnight if more convenient, with occasional gentle vortexing.[7] The reaction should be protected from light.

-

Figure 2: General workflow for labeling oligonucleotides with this compound.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted this compound and unlabeled oligonucleotides. Common methods include ethanol precipitation, cartridge purification, and high-performance liquid chromatography (HPLC).

3.3.1. Ethanol Precipitation (Initial Cleanup)

This step removes the bulk of the unreacted dye.

-

To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[4]

-

Add 3 volumes of cold absolute ethanol.[4]

-

Mix well and incubate at -20°C for at least 30 minutes.[4]

-

Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[4]

-

Carefully decant the supernatant, which contains the unreacted dye.

-

Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.

-

Briefly air-dry the pellet and resuspend it in a suitable buffer (e.g., nuclease-free water or TE buffer).

3.3.2. Reverse-Phase HPLC (High Purity)

RP-HPLC is a highly effective method for separating the labeled oligonucleotide from unlabeled species due to the hydrophobicity of the FAM dye.[8]

| Parameter | Condition |

| Column | C18 reverse-phase, 2.5-5 µm particle size |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient from ~5% to 50% Mobile Phase B over 20-30 minutes |

| Flow Rate | 0.5-1.0 mL/min |

| Detection | 260 nm (oligonucleotide) and ~495 nm (6-FAM) |

Table 1: Typical RP-HPLC Conditions for 6-FAM Labeled Oligonucleotide Purification.[6][9]

The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide. Fractions corresponding to the desired product peak are collected, pooled, and lyophilized.

3.3.3. Cartridge Purification

Commercially available reverse-phase cartridges (e.g., Glen-Pak™) can also be used for purification.[10] The principle is similar to RP-HPLC, where the hydrophobic, dye-labeled oligonucleotide is retained on the cartridge while unlabeled failures are washed away. Elution is typically achieved with a solution of acetonitrile in water.

Characterization of the Labeled Oligonucleotide

3.4.1. UV-Vis Spectroscopy

The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance at 260 nm and ~494 nm (the absorbance maximum for 6-FAM). The degree of labeling can be estimated from the ratio of these absorbances.

3.4.2. Analytical HPLC or Capillary Electrophoresis (CE)

The purity of the final product can be assessed by analytical RP-HPLC or CE. A single major peak corresponding to the labeled oligonucleotide should be observed.

Factors Influencing Labeling Efficiency

Several factors can impact the success of the labeling reaction.

| Factor | Effect on Labeling Efficiency | Recommendations |

| pH | Crucial for the reaction. Optimal range is 8.3-9.0. Lower pH protonates the amine, while higher pH hydrolyzes the NHS ester. | Use a freshly prepared buffer in the optimal pH range. Avoid amine-containing buffers like Tris. |

| Purity of Oligonucleotide | Contaminants from synthesis (e.g., residual ammonia or Tris buffer) can compete with the intended reaction. | Use desalted or purified amine-modified oligonucleotides. |

| This compound Quality | NHS esters are moisture-sensitive and can hydrolyze over time. | Store this compound desiccated and protected from light. Prepare the dye solution immediately before use in anhydrous solvent. |

| Dye-to-Oligonucleotide Ratio | A molar excess of the dye is required to drive the reaction to completion. | Start with a 10-20 fold molar excess of this compound. This may require optimization. |

| Reaction Time | Longer incubation times can lead to higher labeling efficiency, but also increase the risk of dye degradation. | 2-4 hours is typically sufficient, but overnight incubation can be convenient. |

Table 2: Key Factors Affecting this compound Labeling Efficiency.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | Suboptimal pH; Hydrolyzed this compound; Contaminants in the oligonucleotide solution; Insufficient molar excess of dye. | Check the pH of the labeling buffer; Use a fresh vial of this compound and anhydrous solvent; Ensure the oligonucleotide is desalted; Increase the molar excess of the dye. |

| Multiple Products on HPLC/Gel | Multiple amine modifications on the oligonucleotide; Degradation of the oligonucleotide or dye. | Use an oligonucleotide with a single amine modification; Protect the reaction from light and handle reagents appropriately. |

| Difficulty in Purifying Labeled Oligo | Inefficient separation of labeled and unlabeled species; Co-elution with hydrolyzed dye. | Optimize the HPLC gradient for better resolution; Perform an initial ethanol precipitation or desalting step before HPLC. |

Table 3: Troubleshooting Guide for this compound Labeling.[4]

Conclusion

Labeling oligonucleotides with this compound is a fundamental technique in modern molecular biology. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing appropriate purification and characterization methods, researchers can consistently produce high-quality fluorescently labeled oligonucleotides for a wide range of applications. This guide provides the foundational knowledge and detailed protocols to achieve successful and reproducible results.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 6. mz-at.de [mz-at.de]

- 7. glenresearch.com [glenresearch.com]

- 8. labcluster.com [labcluster.com]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. glenresearch.com [glenresearch.com]

In-Depth Technical Guide: Safety and Handling of 6-FAM SE Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) powder, a widely used fluorescent labeling reagent. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the product for reliable experimental outcomes.

Hazard Identification and Toxicology

GHS Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3A (May cause respiratory irritation)[1]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1][2] Inhalation of dust should be avoided.[3]

-

Skin Contact: May cause skin irritation.[1] Prolonged or repeated exposure may lead to sensitization.[1][3]

-

Eye Contact: Causes serious eye irritation.[1] Direct contact can result in redness, pain, and blurred vision.

-

Ingestion: While not considered highly toxic upon ingestion in small quantities, it may be harmful.[2] It is advisable to seek medical attention if ingested.[2][3]

Chronic Exposure: Prolonged or repeated exposure may cause sensitization.[1][3]

| Toxicological Data | Values |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific data (e.g., LD50, LC50) available.[4][5][6] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[5] |

| Mutagenicity | No data available.[4][6] |

| Reproductive Toxicity | No data available.[4][6] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment and engineering controls are mandatory when handling this compound powder.

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust.[1][5][7] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[7] |

Handling and Storage

Proper handling and storage are critical to prevent degradation of the dye and ensure user safety. This compound is sensitive to moisture, light, and temperature.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[2][3][5][7][9] | Minimizes degradation and hydrolysis of the succinimidyl ester. |

| Moisture | Store in a desiccated environment.[3][7] Keep the container tightly closed.[5][7] | The succinimidyl ester is highly susceptible to hydrolysis, which renders the dye non-reactive. |

| Light | Protect from light.[2][3][4][5][7] | Fluorescent dyes can undergo photobleaching upon exposure to light. |

| Inert Gas | For long-term storage, purging the vial with an inert gas like argon or nitrogen can extend shelf life.[9] | Displaces moisture and oxygen, further preventing degradation. |

First Aid Measures

In the event of exposure, follow these first aid procedures promptly.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3][5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4] Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[5] Seek medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][3][5] Seek immediate medical advice.[2][3] |

Accidental Release and Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 2.

-

Avoid generating dust.[3]

-

Carefully sweep up the spilled powder using dry methods and place it into a sealed container for disposal.[3]

-

Clean the spill area with a damp cloth.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

Objective: To prepare a stock solution of this compound for use in labeling reactions.

Materials:

-

Vial of this compound powder

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2][5]

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and sterile, light-protected microcentrifuge tubes

Procedure:

-

Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture, which can hydrolyze the reactive ester.[10]

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (typically 1-10 mg/mL).

-

Vortex the vial until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

Visualizations

Logical Workflow for Safe Handling of this compound Powder

Caption: A logical workflow diagram illustrating the key steps for the safe handling of this compound powder.

Signaling Pathway of this compound Instability

Caption: Diagram showing the main environmental factors leading to the degradation of this compound.

References

- 1. eurogentec.com [eurogentec.com]

- 2. eurogentec.com [eurogentec.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. empbiotech.com [empbiotech.com]

- 9. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 10. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

principle of covalent labeling with 6-FAM SE

An In-depth Technical Guide to Covalent Labeling with 6-FAM SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein, succinimidyl ester (this compound) is a widely utilized amine-reactive fluorescent dye favored for covalently labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] Its popularity stems from the high fluorescence quantum yield, good water solubility, and the formation of stable covalent bonds with target molecules.[4] The succinimidyl ester (SE) moiety allows for specific conjugation to primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, forming a durable amide linkage.[2][5] This guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for the successful application of this compound in research and drug development.

Core Principle of Covalent Labeling

The fundamental principle of this compound labeling lies in a nucleophilic substitution reaction between the dye's N-hydroxysuccinimide (NHS) ester and a primary amine on the target biomolecule.[2] This reaction, typically conducted under slightly basic conditions (pH 8-9.5), results in the formation of a stable carboxamide bond and the release of N-hydroxysuccinimide as a byproduct.[4][6] The resulting conjugate is more resistant to hydrolysis compared to those formed with fluorescein isothiocyanate (FITC), a classic alternative.[1][7]

The stability of the this compound reagent itself is a critical factor for successful labeling. The NHS ester is susceptible to hydrolysis, a process that is accelerated by moisture and higher pH.[5] Therefore, proper storage and handling of the reagent are paramount to maintain its reactivity.[5]

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C25H15NO9 | [1][8] |

| Molecular Weight | 473.4 g/mol | [8][9][10] |

| Excitation Maximum (λex) | ~495 nm | [1][11] |

| Emission Maximum (λem) | ~517 nm | [8][11] |

| Recommended Storage (Solid) | -20°C, desiccated, protected from light | [5] |

| Recommended Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) in anhydrous DMSO or DMF | [5][9] |

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[6]

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)[6]

-

Purification column (e.g., size-exclusion chromatography)[12]

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1, but should be optimized.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution (e.g., hydroxylamine) and incubate for 1 hour at room temperature.[6] This will hydrolyze any unreacted this compound.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by size-exclusion chromatography.[12] Equilibrate the column with a suitable buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.[12] The smaller, unbound dye molecules will elute later.[12]

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[12]

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of 6-FAM (~494 nm, Amax).[12]

-

The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

The dye concentration can be calculated from its absorbance at the maximum wavelength.

-

The DOL is the molar concentration of the dye divided by the molar concentration of the protein.

-

Visualizations

Chemical Reaction of this compound with a Primary Amine

Caption: Covalent labeling reaction of this compound with a primary amine.

Experimental Workflow for Protein Labeling

Caption: Workflow for covalent labeling of proteins with this compound.

Conclusion

This compound is a robust and versatile tool for the fluorescent labeling of biomolecules. Its favorable chemical and spectral properties, coupled with the stability of the resulting conjugates, make it a superior choice for a wide range of applications, from fluorescence microscopy to quantitative PCR.[14][15] By understanding the core principles of the labeling reaction and adhering to meticulous experimental protocols, researchers can achieve efficient and reproducible results, thereby advancing their studies in cellular biology and drug discovery.

References

- 1. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-FAM, SE (6-Carboxyfluorescein, succinimidyl ester) *Validated for labeling oligos* | CAS 92557-81-8 | AAT Bioquest | Biomol.com [biomol.com]

- 4. 6-FAM-SE / 6-Carboxyfluoresceinsuccinimidylester [genaxxon.com]

- 5. benchchem.com [benchchem.com]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biotium.com [biotium.com]

- 11. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Protein labeling protocol [abberior.rocks]

- 14. FAM dye: Properties, uses & applications [baseclick.eu]

- 15. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

Methodological & Application

Application Note: 6-FAM SE Labeling of Antibodies for Research and Drug Development

For Research Use Only.

Introduction

Fluorescent labeling of antibodies is a fundamental technique in biological research and drug development, enabling a wide range of applications from immunoassays and flow cytometry to fluorescence microscopy and high-content screening. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) is an amine-reactive fluorescent dye widely used for covalently attaching a fluorescein label to proteins, including antibodies.[1][2][3] The succinimidyl ester (SE) moiety of 6-FAM reacts efficiently with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[4] This application note provides a detailed protocol for the labeling of antibodies with this compound, including methods for purification and characterization of the conjugate.

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of an unprotonated primary amine from the antibody on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of 6-FAM. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] The reaction is pH-dependent, with optimal labeling typically occurring in the pH range of 8.0-9.5, which facilitates the deprotonation of lysine's ε-amino group, making it more nucleophilic.[4][5] However, at higher pH, the hydrolysis of the NHS ester can become a significant competing reaction, reducing labeling efficiency.[4][6]

Materials and Methods

Materials

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound (6-Carboxyfluorescein, succinimidyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification System: Size-Exclusion Chromatography (e.g., desalting column) or Centrifugal Ultrafiltration Devices (e.g., Amicon® Ultra filters with an appropriate molecular weight cutoff).[7]

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Spectrophotometer

-

Chromatography system or centrifuge for purification

Experimental Protocols

Preparation of Reagents

-

Antibody Solution: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines like Tris, as they will compete with the antibody for reaction with this compound.[4]

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.[8] Protect the stock solution from light.

Antibody Labeling Reaction

-

To the antibody solution, add a calculated volume of the this compound stock solution. A 5- to 20-fold molar excess of the dye to the antibody is a good starting point, but the optimal ratio should be determined empirically.

-

Gently mix the reaction solution immediately.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] Alternatively, the reaction can be carried out overnight at 4°C.[4]

Quenching the Reaction

-

To stop the labeling reaction, add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.[4]

-

Incubate for 30 minutes at room temperature to quench any unreacted this compound.[4]

Purification of the Labeled Antibody

It is crucial to remove unreacted this compound and reaction byproducts from the labeled antibody. Two common methods are size-exclusion chromatography and centrifugal ultrafiltration.

-

Method A: Size-Exclusion Chromatography (Desalting Column)

-

Equilibrate a desalting column with the desired storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column.

-

Elute the labeled antibody with the storage buffer. The larger antibody conjugate will elute first, while the smaller, unreacted dye will be retained longer.

-

Collect the fractions containing the purified, labeled antibody.

-

-

Method B: Centrifugal Ultrafiltration

-

Select a centrifugal filter device with a molecular weight cutoff (MWCO) significantly smaller than the antibody (e.g., 10 kDa MWCO for IgG).

-

Add the quenched reaction mixture to the device and centrifuge according to the manufacturer's instructions.

-

Discard the filtrate containing the unreacted dye.

-

Resuspend the retentate (containing the labeled antibody) in the storage buffer.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the free dye.

-

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 495 nm (A495).

-

Calculate the antibody concentration and the dye concentration using the following formulas:

-

Correction Factor (CF) for A280 due to 6-FAM absorbance: CF = (Absorbance of 6-FAM at 280 nm) / (Absorbance of 6-FAM at 495 nm) (This value is typically around 0.3 for fluorescein)

-

Corrected Antibody Absorbance (A280_corr): A280_corr = A280 - (A495 * CF)

-

Antibody Concentration (M): Antibody Conc. (M) = A280_corr / (Molar extinction coefficient of antibody at 280 nm * path length in cm) (The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹)

-

Dye Concentration (M): Dye Conc. (M) = A495 / (Molar extinction coefficient of 6-FAM at 495 nm * path length in cm) (The molar extinction coefficient for 6-FAM is ~70,000 M⁻¹cm⁻¹)[5]

-

Degree of Labeling (DOL): DOL = Dye Conc. (M) / Antibody Conc. (M)

-

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Full Name | 6-Carboxyfluorescein, succinimidyl ester |

| Molecular Weight | 473.39 g/mol [2][5] |

| Excitation Maximum (λex) | ~495 nm[5] |

| Emission Maximum (λem) | ~519 nm[2] |

| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[5] |

| Recommended Reaction pH | 8.0 - 9.5[5] |

| Solubility | Soluble in DMSO and DMF[5] |

| Storage Conditions | -20°C, protected from light[5] |

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Low dye-to-antibody molar ratio | Increase the molar excess of this compound. |

| Hydrolyzed this compound | Use a fresh stock solution of the dye in anhydrous DMSO.[1] | |

| Suboptimal reaction pH | Ensure the reaction buffer pH is between 8.3 and 9.0. | |

| Presence of primary amines in the buffer | Use an amine-free buffer for the antibody solution. | |

| High Background Signal | Insufficient removal of unreacted dye | Increase the number of washes during purification or use a longer desalting column.[1] |

| Antibody Aggregation | Over-labeling of the antibody | Reduce the molar excess of this compound. |

| Vigorous handling | Handle the antibody solution gently during all steps.[1] |

Visualizations

Caption: Experimental workflow for antibody labeling with this compound.

Caption: Chemical reaction of this compound with an antibody's primary amine.

References

Step-by-Step Guide to Labeling Peptides with 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of peptides with the amine-reactive fluorescent dye, 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE). This compound is a widely used green fluorescent probe that reacts with primary and secondary aliphatic amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[1][2] This process is essential for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in vitro binding assays.[1]

Two primary protocols are detailed below: labeling of peptides in solution and on-resin labeling during solid-phase peptide synthesis (SPPS).

Chemical and Spectroscopic Properties of this compound

This compound is typically available as a mixture of two isomers, the 5- and 6-carboxyfluorescein derivatives, which exhibit nearly identical spectral properties.[1] The succinimidyl ester (SE) moiety provides the reactivity towards amine groups.[1]

| Property | Value |

| Full Name | 6-Carboxyfluorescein, succinimidyl ester |

| Molecular Weight | ~473.39 g/mol [1] |

| Excitation Maximum (λex) | ~492-495 nm[1][2][3] |

| Emission Maximum (λem) | ~517-519 nm[1][2][3] |

| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[1] |

| Recommended Reaction pH | 8.0 - 9.5[1][2] |

| Solubility | Soluble in DMSO and DMF[1] |

| Storage Conditions | -20°C, protected from light[1] |

Protocol 1: Labeling of Peptides in Solution

This protocol outlines the steps for labeling a peptide with a free primary amine in an aqueous buffer.

Experimental Workflow: In-Solution Peptide Labeling

References

Application Notes and Protocols for 6-FAM SE in Real-Time PCR Probe Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction